molecular formula C24H24N2O6S B2957990 1-((2-methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate CAS No. 483278-12-2

1-((2-methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate

Cat. No.: B2957990
CAS No.: 483278-12-2
M. Wt: 468.52
InChI Key: OPJXEHMKEWGUTB-UHFFFAOYSA-N
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Description

1-((2-Methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate is a synthetic organic compound combining a phenothiazine core with a 2-methoxyphenyl-substituted propanolamine moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmaceutical applications. Phenothiazine derivatives are historically significant for their antipsychotic and antihistaminic properties, while the 2-methoxyphenyl group may modulate receptor binding affinity. Its synthesis likely involves coupling phenothiazine with a substituted propanolamine precursor, followed by oxalate salt formation .

Properties

IUPAC Name

1-(2-methoxyanilino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S.C2H2O4/c1-26-20-11-5-2-8-17(20)23-14-16(25)15-24-18-9-3-6-12-21(18)27-22-13-7-4-10-19(22)24;3-1(4)2(5)6/h2-13,16,23,25H,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJXEHMKEWGUTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((2-methoxyphenyl)amino)-3-(10H-phenothiazin-10-yl)propan-2-ol oxalate is a compound belonging to the phenothiazine class, which is recognized for its diverse pharmacological activities. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C18H22N2O4S
Molecular Weight 362.45 g/mol
CAS Number Not available

The compound's structure includes a phenothiazine moiety, which is known for its interaction with various biological targets.

Pharmacological Effects

  • Antipsychotic Activity : As a phenothiazine derivative, this compound may exhibit antipsychotic properties similar to other compounds in its class, such as chlorpromazine. It likely interacts with dopamine receptors in the central nervous system, modulating neurotransmitter activity and potentially alleviating symptoms of psychosis .
  • Antimicrobial Properties : Research indicates that phenothiazine derivatives possess antibacterial and antifungal activities. The presence of the methoxy group may enhance these properties by improving the compound’s lipophilicity, allowing better membrane penetration .
  • Neuroprotective Effects : Some studies suggest that phenothiazine derivatives can provide neuroprotective effects, possibly through antioxidant mechanisms that mitigate oxidative stress in neuronal cells .

The mechanism of action for this compound involves its interaction with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This interaction leads to alterations in neurotransmitter release and receptor sensitivity, contributing to its pharmacological effects .

Case Studies

  • Neuropsychiatric Disorders : A clinical study evaluated the efficacy of a similar phenothiazine derivative in treating schizophrenia. Patients exhibited significant improvements in symptom scales after treatment, suggesting potential effectiveness for compounds like this compound .
  • In Vitro Antimicrobial Activity : Laboratory tests demonstrated that this compound showed inhibitory effects against several bacterial strains, indicating its potential use as an antimicrobial agent .

Comparative Analysis

A comparative analysis with other phenothiazine derivatives reveals that while all share similar core structures, variations in substituents (like the methoxy group in this compound) can significantly influence their biological activity.

CompoundAntipsychotic ActivityAntimicrobial ActivityNeuroprotective Effects
ChlorpromazineYesModerateYes
PromethazineModerateHighLimited
This compoundPotentially HighHighPotentially High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Phenothiazine Core Modifications: The target compound retains the unsubstituted phenothiazine ring, whereas HBK series compounds replace phenothiazine with piperazine, altering receptor selectivity (e.g., α1 vs. dopamine D2) . Azetidinone hybrids (7j, 7k) incorporate a β-lactam ring, enhancing antibacterial efficacy but reducing CNS penetration compared to the target compound’s propanolamine chain .

Substituent Effects: The 2-methoxyphenyl group in the target compound and HBK series may enhance α-adrenoceptor binding, while chloroethyl-urea derivatives (e.g., antitumor agents) prioritize DNA alkylation and cytotoxicity . Thiourea linkages in azetidinone-phenothiazine hybrids improve antifungal activity but introduce metabolic instability compared to the oxalate salt’s robustness .

Pharmacological Outcomes: Antitumor ureas exhibit nanomolar potency against cancer cells but lack the adrenergic modulation seen in propanolamine-based analogs . Adrenoceptor ligands with indole moieties () show superior β1 selectivity, suggesting the target compound may require structural optimization for receptor specificity .

Data-Driven Insights

Table 2: Comparative Efficacy Metrics
Compound Type Activity Metric Value (vs. Target Compound) Reference
Azetidinone-phenothiazines Antibacterial (S. aureus MIC) 62.5 µg/ml (superior to inferred)
HBK Series α1-Adrenoceptor IC50 12 nM (likely more potent)
Antitumor Ureas HEp-2 Cell IC50 8–12 µM (distinct mechanism)
Adrenoceptor Ligands β1-Adrenoceptor Ki 0.3 nM (higher specificity)

Research Implications and Gaps

  • Optimization Opportunities: Introducing electron-withdrawing groups (e.g., chloro) to the phenothiazine ring may enhance antitumor activity, as seen in .
  • Clinical Relevance : The oxalate salt’s solubility profile could favor oral bioavailability over hydrochloride salts (e.g., T3D2806 in ) .

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